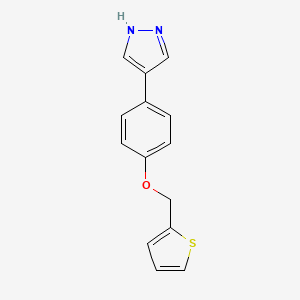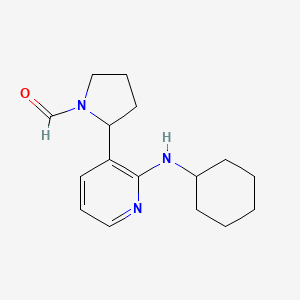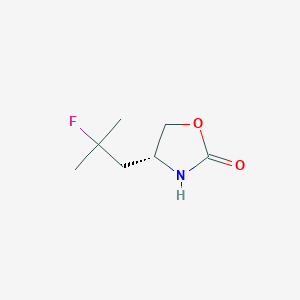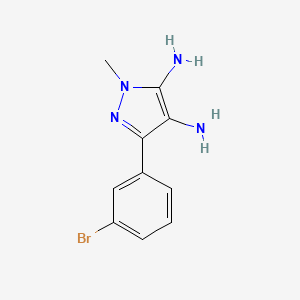
3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine typically involves multi-step reactions. One common method includes the nitration of a suitable precursor, followed by reduction to convert the nitro group to an amine, and finally bromination to introduce the bromine atom . Another approach involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups through reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and boron reagents are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted pyrazoles with different functional groups .
Aplicaciones Científicas De Investigación
3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug design due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets. The compound’s pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Bromophenyl)-1,2,4-triazines: These compounds share a similar bromophenyl group but have a different heterocyclic core.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another pyrazole derivative with different substituents.
Uniqueness
3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amine groups and bromophenyl substitution make it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H11BrN4 |
|---|---|
Peso molecular |
267.13 g/mol |
Nombre IUPAC |
5-(3-bromophenyl)-2-methylpyrazole-3,4-diamine |
InChI |
InChI=1S/C10H11BrN4/c1-15-10(13)8(12)9(14-15)6-3-2-4-7(11)5-6/h2-5H,12-13H2,1H3 |
Clave InChI |
ZBNAEWMQYBGMLX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)C2=CC(=CC=C2)Br)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


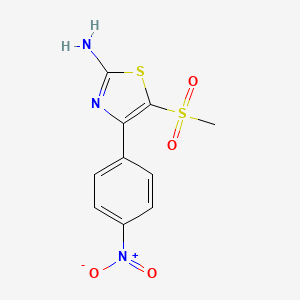
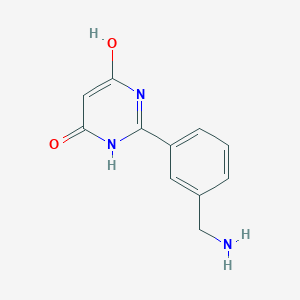
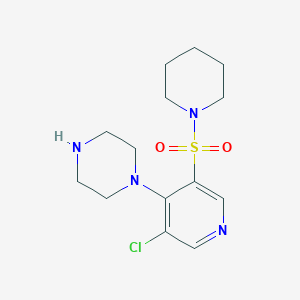
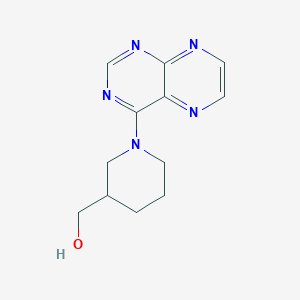

![N-Methylbenzo[d]oxazol-6-amine](/img/structure/B11797397.png)

